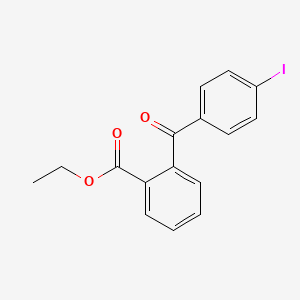

2-Ethoxycarbonyl-4'-iodobenzophenone

描述

Contextualization within Benzophenone (B1666685) Derivatives and Halogenated Esters

2-Ethoxycarbonyl-4'-iodobenzophenone belongs to two important classes of organic compounds: benzophenone derivatives and halogenated esters. The core structure is a benzophenone, which consists of two phenyl rings attached to a central carbonyl group (C=O). Benzophenones are a ubiquitous scaffold in medicinal chemistry, found in numerous naturally occurring molecules and synthetic drugs that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern on the aryl rings of benzophenone derivatives significantly influences their biological and chemical properties.

The compound is also classified as a halogenated ester. Halogenated esters are organic molecules that contain both a halogen atom (in this case, iodine) and an ester functional group. These compounds are frequently used as intermediates in organic synthesis. The presence of a halogen atom provides a reactive site for various transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of complex molecules.

Significance of the Ethoxycarbonyl and Iodine Functionalities in Organic Synthesis

The synthetic versatility of this compound is derived directly from its two key functional groups: the ethoxycarbonyl group (-COOEt) and the iodine atom. Each group imparts distinct reactivity to the molecule, allowing for a range of chemical manipulations.

The ethoxycarbonyl group is an ester functional group. In organic synthesis, it can serve multiple roles. It can act as a protecting group for a carboxylic acid, preventing it from reacting while other parts of the "molecule are modified. Furthermore, the ester can be hydrolyzed back to a carboxylic acid, converted into an amide, reduced to an alcohol, or reacted with organometallic reagents to generate other functional groups. This flexibility makes it a valuable handle for downstream chemical modifications.

The iodine functionality on one of the phenyl rings is of particular significance. Aryl iodides are highly prized in modern organic synthesis as precursors for a variety of cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in reactions catalyzed by transition metals, most notably palladium. This allows for the facile creation of new bonds at the iodinated position. Reactions such as the Suzuki-Miyaura coupling (forming carbon-carbon bonds) and the Buchwald-Hartwig amination (forming carbon-nitrogen bonds) are cornerstone methods in the synthesis of pharmaceuticals and advanced materials, and they rely heavily on precursors like aryl iodides.

Overview of Academic Research Trajectories and Potential Applications as a Synthetic Intermediate

While specific, published research focusing exclusively on the synthetic applications of this compound is not widespread, its structure strongly suggests its role as a purpose-built synthetic intermediate. The strategic combination of its functional groups points to clear research trajectories and potential applications in the synthesis of complex, high-value molecules.

The primary potential application for this compound is as a precursor in the synthesis of novel heterocyclic compounds and other complex molecular frameworks. The general synthetic strategy would involve two key transformations:

Modification at the Iodine Position: The aryl iodide is an ideal handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could be used to attach a new aryl or alkyl group, creating a biaryl structure. A Buchwald-Hartwig amination could be employed to introduce a primary or secondary amine, a common functional group in bioactive molecules.

Modification of the Ethoxycarbonyl Group: Following the modification at the iodine position, the ester group can be transformed. For instance, hydrolysis to the corresponding carboxylic acid could be followed by an intramolecular reaction to form a lactone or other heterocyclic ring system. Alternatively, it could be converted into an amide to build more complex structures.

This dual functionality allows for a modular and convergent approach to synthesis. A researcher could first build a complex fragment onto the iodinated ring and then use the ester functionality to complete the synthesis of a target molecule. This approach is highly valuable in medicinal chemistry for creating libraries of related compounds for drug discovery, where different groups can be systematically introduced at the 4'-position to probe structure-activity relationships. For instance, this intermediate could be envisioned as a key building block for novel quinazolinone or benzodiazepine (B76468) derivatives, which are important classes of pharmacologically active compounds.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound.

Compound Nomenclature

A list of all chemical compounds mentioned throughout this article.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODHNBLTCQNBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641531 | |

| Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-45-0 | |

| Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2-Ethoxycarbonyl-4'-iodobenzophenone

The synthesis of benzophenone (B1666685) and its derivatives is a well-explored area of organic chemistry, with several key reactions being central to their preparation. nih.gov These routes are often adapted to accommodate the specific substituents required in the final product.

One of the most fundamental methods for preparing benzophenones is the Friedel-Crafts acylation. nih.govwikipedia.org This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgoregonstate.edu

In the context of synthesizing this compound, a plausible Friedel-Crafts approach would involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) ring. For example, 2-(ethoxycarbonyl)benzoyl chloride could be reacted with iodobenzene, or alternatively, 4-iodobenzoyl chloride could be reacted with ethyl benzoate.

The general mechanism proceeds in several steps:

Formation of the Electrophile: The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. libretexts.org

Electrophilic Attack: The π-electrons of the aromatic ring (e.g., iodobenzene) attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex. libretexts.org

Deprotonation: A base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final benzophenone product. libretexts.org

However, the substitution pattern on the aromatic rings significantly influences the reaction's feasibility and outcome. The presence of an iodine atom on one ring and an ethoxycarbonyl group on the other affects their reactivity. Halogens like iodine are deactivating groups, which can make the Friedel-Crafts reaction more challenging. rsc.orgrsc.org Similarly, the ethoxycarbonyl group is also deactivating, which would necessitate careful selection of the reaction partners and conditions. Stoichiometric or greater amounts of the Lewis acid catalyst are often required because the product ketone can form a stable complex with it. wikipedia.org

Table 1: Representative Friedel-Crafts Acylation Reactions for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Typical Product |

|---|---|---|---|

| Benzene | Benzoyl Chloride | AlCl₃ | Benzophenone orgsyn.org |

| Iodobenzene | Acetyl Chloride | AlCl₃ | 4-Iodoacetophenone chegg.com |

An alternative synthetic strategy involves introducing the iodine substituent onto a pre-existing benzophenone core. This approach relies on electrophilic aromatic substitution, where a halogenating agent is used to install the iodine atom at a specific position on one of the aromatic rings.

Direct iodination of aromatic compounds can be achieved using various reagents and catalysts. Common iodinating agents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH). organic-chemistry.org The reaction often requires activation by a catalyst, which can be a strong acid like trifluoromethanesulfonic acid or a Lewis acid such as iron(III) chloride or silver(I) triflimide. organic-chemistry.org Gold(I) and disulfide compounds have also been shown to catalyze the iodination of electron-rich arenes. organic-chemistry.org

For a precursor like 2-ethoxycarbonylbenzophenone, the directing effects of the existing substituents would govern the position of iodination. The carbonyl group is a meta-director, while the ethoxycarbonyl group is also meta-directing. Therefore, direct iodination of 2-ethoxycarbonylbenzophenone would likely not yield the desired 4'-iodo isomer efficiently, making this route less synthetically viable for this specific target molecule. A more plausible route would be the iodination of a precursor molecule where the directing groups favor the desired substitution pattern.

While Friedel-Crafts acylation is a classic method, its limitations, such as the use of stoichiometric amounts of corrosive Lewis acids and potential for unwanted side reactions, have driven the development of more efficient and scalable alternatives. nih.gov Modern synthetic chemistry has introduced several metal-catalyzed cross-coupling reactions for the synthesis of diaryl ketones. nih.gov

These advanced methods offer greater functional group tolerance and regioselectivity. Examples include:

Carbonylative Suzuki-Miyaura reactions: This involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source. nih.gov

Nickel-catalyzed coupling: Reports have shown the coupling of aryl iodides with aldehydes in the presence of a nickel catalyst to afford biaryl ketones. nih.gov

Oxidative C-H Acylation: These methods involve the direct acylation of an unactivated C-H bond on an aromatic ring, offering a more atom-economical approach. nih.gov

Such catalytic methods are often more amenable to large-scale synthesis due to their milder reaction conditions, higher selectivity, and the use of only catalytic amounts of the metal promoter.

Investigation of Precursor Compounds

The selection of appropriate starting materials is critical to the successful synthesis of this compound. The precursors must contain the necessary functional groups and substitution patterns to facilitate the key bond-forming reactions.

Aryl halides are versatile and crucial precursors in many synthetic routes for benzophenones, particularly in modern cross-coupling reactions. princeton.edu Compounds like 2-iodoacetophenone serve as important building blocks. sigmaaldrich.com 2'-Iodoacetophenone is a halogenated aromatic ketone that can be used in the synthesis of more complex molecules. chemicalbook.com For instance, it can react with boronic acids in scalable reactions, highlighting its utility as a precursor. chemicalbook.combiosynth.com

While not a direct precursor to the target molecule, the chemistry of iodoacetophenone derivatives illustrates the principle of using halogenated aromatic ketones as handles for further chemical transformations, such as palladium-catalyzed coupling reactions, to build the second aromatic ring and the central carbonyl group.

Table 2: Properties of 2'-Iodoacetophenone Precursor

| Property | Value |

|---|---|

| CAS Number | 2142-70-3 sigmaaldrich.com |

| Molecular Formula | C₈H₇IO biosynth.com |

| Molecular Weight | 246.05 g/mol sigmaaldrich.combiosynth.com |

| Physical State | Clear yellow liquid chemicalbook.com |

| Density | 1.72 g/mL at 25 °C sigmaaldrich.com |

The introduction of the ethoxycarbonyl group (-COOEt) is another key aspect of the synthesis. This functional group can be introduced using various reagents.

One common method is the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with an ethoxycarbonyl-containing electrophile. Ethyl chloroformate (ClCOOEt) is a widely used reagent for this purpose. mdpi.com For example, a lithiated aromatic species can react with ethyl chloroformate to form an ethyl ester. mdpi.com

Another class of reagents used in peptide synthesis and other amide bond formations, which highlights the reactivity of ethoxycarbonyl groups, includes compounds like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). nbinno.comwikipedia.org While primarily used for coupling carboxylic acids and amines, the chemistry of such reagents underscores the methods available for manipulating and introducing ethoxycarbonyl functionalities in complex organic synthesis. nbinno.com The synthesis of ethoxycarbonyl cyanohydrins from aldehydes using ethyl chloroformate further demonstrates its role as a source for the ethoxycarbonyl group. nih.gov

Industrial Production Methodologies and Optimization for Scale-Up

The industrial-scale synthesis of this compound, a specialized substituted benzophenone, primarily relies on robust and scalable chemical processes, with Friedel-Crafts acylation being the cornerstone of its manufacturing. Optimization of this process for large-scale production focuses on maximizing yield, ensuring high purity, minimizing environmental impact, and reducing costs.

The principal synthetic route involves the Friedel-Crafts acylation of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would typically involve the reaction of ethyl benzoate with 4-iodobenzoyl chloride.

| Reactant | Role | Key Considerations for Industrial Scale |

|---|---|---|

| Ethyl Benzoate | Aromatic Substrate | Availability, purity, and cost are critical. Moisture content must be low to prevent catalyst deactivation. |

| 4-Iodobenzoyl Chloride | Acylating Agent | Can be prepared from 4-iodobenzoic acid and a chlorinating agent like thionyl chloride. The purity of the acid chloride is crucial for high yields. |

| Aluminum Chloride (AlCl3) | Lewis Acid Catalyst | Commonly used due to its high activity and relatively low cost. However, it is used in stoichiometric amounts and generates significant waste streams. |

| Solvent | Reaction Medium | Inert solvents such as chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) or nitrobenzene are often used. Solvent selection impacts reaction rate, selectivity, and ease of product isolation. |

Optimization for Scale-Up

Several factors are critical for the successful scale-up of the Friedel-Crafts acylation for producing this compound.

Catalyst Selection and Loading: While aluminum chloride is a traditional choice, its handling and waste disposal pose challenges on an industrial scale. This has led to the exploration of alternative, more environmentally benign catalysts. Solid acid catalysts, such as zeolites or graphite/ferric chloride composites, offer advantages like easier separation from the reaction mixture and potential for regeneration and reuse. google.com The optimization of catalyst loading is a key parameter to balance reaction rate and cost.

Reaction Conditions:

Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time. Incomplete reactions lead to lower yields, while extended reaction times can promote side reactions.

Agitation: Efficient mixing is essential in large reactors to ensure uniform temperature distribution and effective contact between reactants and the catalyst.

Downstream Processing:

Quenching: The reaction is typically quenched by the addition of a cold, dilute acid to decompose the catalyst-product complex.

Extraction and Washing: The organic layer containing the product is separated and washed to remove residual acid and catalyst.

Solvent Recovery: For economic and environmental reasons, the solvent is recovered and recycled.

Purification: The crude product is often purified by crystallization or distillation to achieve the desired purity specifications.

| Parameter | Typical Range/Condition | Rationale for Optimization |

|---|---|---|

| Catalyst | Aluminum Chloride, Ferric Chloride, Solid Acids (e.g., Zeolites) | Balancing activity, cost, safety, and environmental impact. |

| Catalyst Molar Ratio (to Acylating Agent) | 1.0 - 1.5 (for AlCl3) | Ensuring complete reaction while minimizing waste. |

| Solvent | 1,2-Dichloroethane, Nitrobenzene, or solvent-free | Optimizing solubility, reaction rate, and ease of recovery. |

| Temperature | 50 - 150 °C | Controlling reaction rate versus side product formation. |

| Reaction Time | 2 - 12 hours | Maximizing conversion while minimizing degradation. |

| Work-up Procedure | Acidic quench, extraction, crystallization | Ensuring efficient product isolation and purification. |

| Typical Yield | 70 - 90% | Dependent on optimized conditions and purity of starting materials. |

The trend in the industrial production of specialty chemicals like this compound is moving towards greener and more sustainable processes. This includes the development of catalytic systems that are highly active, selective, and recyclable, as well as the use of safer solvents and more energy-efficient processes.

Chemical Reactivity and Transformation Studies

Reactivity at the Iodine Moiety

The iodine atom attached to the benzophenone (B1666685) core is a versatile functional group, enabling a multitude of chemical reactions that facilitate the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the iodide is generally challenging on unactivated aryl halides. However, the presence of the electron-withdrawing benzoyl group can facilitate such reactions under specific conditions. SNAr reactions typically require strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack, leading to an intermediate known as a Meisenheimer complex. diva-portal.org While the benzoyl group provides some activation, these reactions often necessitate forcing conditions or catalysis, for instance, using copper catalysts in what is known as an "aromatic Finkelstein reaction" to exchange the iodide for another halide. wikipedia.org

Electrophilic Aromatic Substitution: The aromatic ring bearing the iodine atom is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the iodine atom and the benzoyl group. organicmystery.com The benzoyl group acts as a meta-director, while the iodine atom is an ortho-, para-director. The combined influence of these groups makes electrophilic substitution on this ring difficult and can lead to a mixture of products, with substitution occurring at positions ortho to the iodine or meta to the carbonyl group. youtube.com

The carbon-iodine bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. In this reaction, the aryl iodide is coupled with an organoboronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is highly efficient for aryl iodides and tolerates a wide range of functional groups, including the ethoxycarbonyl group present in the molecule. The reaction of 2-Ethoxycarbonyl-4'-iodobenzophenone with various arylboronic acids provides access to a diverse library of biaryl ketones.

Interactive Table: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Iodides

| Aryl Iodide Substrate (Analog) | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

| 4-Iodobenzophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C, 12h | 95 |

| 2-Iodobenzophenone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C, 8h | 88 |

| Ethyl 4-iodobenzoate | 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110°C, 16h | 92 |

| 4-Iodobenzophenone | Naphthalene-1-boronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 80°C, 4h | 85 |

Note: The data in this table is based on reactions with analogous aryl iodide compounds to illustrate typical reaction conditions and outcomes.

Beyond the Suzuki-Miyaura reaction, the iodine moiety allows for various other palladium-catalyzed transformations to form C-N, C-O, and C-S bonds, significantly expanding its synthetic potential.

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction couples the aryl iodide with primary or secondary amines to form arylamines. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Etherification (C-O Bond Formation): Alcohols and phenols can be coupled with the aryl iodide to form diaryl or alkyl aryl ethers using a palladium or copper catalyst.

C-S Bond Formation: Thiols can be coupled with this compound under palladium catalysis to yield the corresponding thioethers.

Interactive Table: Other Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Diaryl amine |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Diaryl acetylene |

| Heck Coupling | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | Diaryl alkene |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | Diaryl ether |

| Thioetherification | Thiophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Diaryl thioether |

Note: This table presents generalized conditions for various coupling reactions involving aryl iodides.

The iodine atom can be readily exchanged with a metal, such as lithium or magnesium, to form a potent organometallic nucleophile. wikipedia.org This halogen-metal exchange is typically performed at very low temperatures (e.g., -78°C to -100°C) using an organolithium reagent like n-butyllithium or t-butyllithium. tcnj.edu The resulting aryllithium species is a powerful intermediate that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups. The low temperature is critical to prevent the newly formed nucleophile from reacting intramolecularly with the ethoxycarbonyl group. tcnj.edu

Interactive Table: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Reagent 1 | Reagent 2 (Electrophile) | Temperature | Product Functional Group |

| n-BuLi | DMF | -78°C | Aldehyde (-CHO) |

| t-BuLi | CO₂ | -78°C | Carboxylic Acid (-COOH) |

| n-BuLi | Benzaldehyde | -78°C | Secondary Alcohol (-CH(OH)Ph) |

| i-PrMgCl | I₂ | -40°C to RT | Iodine (-I) (reformation) |

| n-BuLi | CH₃I | -78°C | Methyl (-CH₃) |

Note: This table illustrates potential transformations following the formation of an aryllithium or arylmagnesium intermediate from a parent aryl iodide.

Oxidative Transformations: The iodine atom can be oxidized to a higher oxidation state, forming hypervalent iodine compounds. acs.org For instance, treatment of aryl iodides with reagents like hydrogen peroxide in the presence of hydrochloric acid can yield aryliodine(III) dichlorides. nih.govdntb.gov.ua These hypervalent iodine reagents are valuable as oxidizing and arylating agents in their own right. acs.org

Reductive Transformations: The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom (hydrodeiodination). This can be accomplished through various methods, such as catalytic hydrogenation, or by using reducing agents like sodium hydride. acs.org Furthermore, reductive carbonylation using carbon monoxide and a manganese catalyst can transform the aryl iodide into the corresponding aldehyde. tandfonline.com Nickel-catalyzed reductive cross-coupling reactions have also been developed to couple aryl iodides with other electrophiles. acs.org

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) attached to the benzophenone scaffold is a versatile functional handle. Its reactivity is characteristic of carboxylic acid esters, primarily involving nucleophilic acyl substitution, where the ethoxy group acts as a leaving group.

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-Carboxy-4'-iodobenzophenone. This transformation can be achieved under either acidic or basic conditions.

Alkaline Hydrolysis : This is the more common method, typically involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction, known as saponification, proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to give the final carboxylic acid product. libretexts.org

Acid-Catalyzed Hydrolysis : Alternatively, the ester can be heated under reflux with a strong acid, like dilute hydrochloric acid or sulfuric acid, in the presence of excess water. libretexts.org This is a reversible process that is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Transesterification and Amidation Reactions

The ethoxycarbonyl group can be converted into other esters or amides through nucleophilic acyl substitution.

Transesterification : This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol (R'-OH) under acidic or basic catalysis. masterorganicchemistry.com When an acid catalyst is used, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide (R'-O⁻) acts as the nucleophile. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the ethanol (B145695) byproduct.

Amidation : The direct conversion of the ester to an amide is also a synthetically important transformation. This is generally achieved by heating the ester with ammonia (B1221849) or a primary or secondary amine. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon. While the reaction can be slow, it provides a direct route to the corresponding amide derivative, 2-(Aminocarbonyl)-4'-iodobenzophenone or its N-substituted analogues. bohrium.com

Reduction of the Ester Group

While the benzophenone carbonyl is more reactive towards mild reducing agents, the ethoxycarbonyl group can be reduced to a primary alcohol, yielding (2-(Hydroxymethyl)phenyl)(4-iodophenyl)methanone. This transformation requires a powerful reducing agent due to the lower reactivity of esters compared to ketones. studylib.net

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. studylib.net It is a potent source of hydride ions (H⁻) that can effectively reduce esters. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the benzophenone carbonyl group simultaneously. studylib.net Borane (BH₃) complexes can also be used for the selective reduction of carboxylic acids in the presence of esters, but LiAlH₄ is generally used for the reduction of the ester itself. reddit.com

Reactivity of the Benzophenone Carbonyl Group

The carbonyl group of the benzophenone moiety is a primary site for nucleophilic addition reactions. numberanalytics.com Its electrophilicity is influenced by the two attached aromatic rings. The presence of the ester group and the iodine atom can also have electronic effects on its reactivity. libretexts.org

Reduction to Secondary Alcohol Derivatives

The ketone functionality can be selectively reduced to a secondary alcohol, (2-(Ethoxycarbonyl)phenyl)(4-iodophenyl)methanol, in the presence of the ester group. This selectivity is achieved by using a mild reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose as it readily reduces aldehydes and ketones but is generally unreactive towards esters. studylib.netzenodo.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol at room temperature or with gentle heating. zenodo.orgrsc.org The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated by the solvent to yield the secondary alcohol. youtube.com

Table 1: Typical Conditions for Selective Reduction of the Benzophenone Carbonyl

| Reagent | Solvent | Temperature | Reaction Time | Product |

|---|

This table presents a generalized procedure based on standard laboratory practices for the reduction of benzophenones. studylib.netzenodo.orgrsc.org

Nucleophilic Addition Reactions

Beyond reduction with hydrides, the benzophenone carbonyl group readily undergoes addition reactions with a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. libretexts.orgnumberanalytics.com These reactions are fundamental for forming new carbon-carbon bonds. masterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the nucleophilic addition of the methyl group to the ketone carbonyl carbon. adichemistry.com The ketone is significantly more reactive than the ester towards Grignard reagents. masterorganicchemistry.com The initial product is a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous NH₄Cl or dilute HCl), yields a tertiary alcohol. libretexts.org

This transformation provides a direct route to derivatives such as Ethyl 2-(1-(4-iodophenyl)-1-hydroxyethyl)benzoate. It is crucial to use carefully controlled conditions, as excess Grignard reagent could potentially react with the ester group, although this reaction is much slower. masterorganicchemistry.comadichemistry.com

Mechanistic Studies of Key Transformations

Detailed mechanistic investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. For a compound like this compound, such studies would likely focus on transformations such as intramolecular cyclizations to form isoquinolone or indenone derivatives, or palladium-catalyzed cross-coupling reactions at the iodinated position.

The elucidation of reaction pathways for transformations involving this compound would necessitate a combination of experimental and computational approaches. Techniques such as in-situ reaction monitoring by NMR or IR spectroscopy could provide insights into the formation of intermediates.

Computational methods, particularly Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of a reaction. These calculations could identify the most probable reaction pathway by comparing the energies of various proposed intermediates and transition states. For instance, in a hypothetical intramolecular cyclization, DFT could be used to model the transition state of the ring-closing step, providing information on the geometry and energy barrier of this critical transformation.

Table 1: Hypothetical Transition State Analysis for a Key Transformation

| Transformation | Proposed Intermediate | Calculated Energy Barrier (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Intramolecular Cyclization | Acylium ion | Data not available | Data not available |

| Palladium-catalyzed Amination | Oxidative addition complex | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Isotopic labeling is a powerful tool for probing reaction mechanisms. By selectively replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can often determine whether a particular bond is broken in the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE).

In the context of this compound, deuterated substrates could be employed to study various potential transformations. For example, if a reaction involved the activation of a C-H bond ortho to the ethoxycarbonyl group, preparing a substrate deuterated at this position would be informative. A significant KIE (kH/kD > 1) would suggest that this C-H bond cleavage is part of the rate-limiting step.

Table 2: Potential Isotopic Labeling Studies and Expected Outcomes

| Labeled Position | Transformation Studied | Expected Observation for Rate-Determining Step Involvement |

| Deuterium at ortho-position of the ethoxycarbonyl-bearing ring | Intramolecular C-H activation | Significant primary kinetic isotope effect |

| Carbon-13 at the ester carbonyl | Decarbonylative cyclization | Tracking the fate of the carbonyl carbon in the product |

| Oxygen-18 in the ethoxy group | Hydrolysis of the ester | Elucidation of the hydrolysis mechanism (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) |

Note: This table outlines potential experiments and is based on general principles of physical organic chemistry, as specific studies on this compound have not been found.

Without dedicated research focusing on the mechanistic aspects of reactions involving this compound, a detailed and scientifically rigorous discussion of its chemical reactivity and transformation studies is not possible at this time. The information presented here is based on general principles of organic chemistry and highlights the types of studies that would be necessary to build a comprehensive understanding of this compound's behavior.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-Ethoxycarbonyl-4'-iodobenzophenone, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) correlation experiments, is essential to confirm the specific substitution pattern of the two aromatic rings.

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, the expected NMR signatures can be accurately predicted based on established principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the eight aromatic protons distributed across the two benzene (B151609) rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing carbonyl groups (ketone and ester) and the iodine atom.

The ethoxy group should present as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic region (typically δ 7.0-8.2 ppm) would be complex. The protons on the ethoxycarbonyl-substituted ring are expected to be shifted downfield due to the deshielding effect of the carbonyl groups. The protons on the iodo-substituted ring will also show characteristic splitting patterns, with the protons ortho to the iodine atom being influenced by its electronegativity and anisotropic effects.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H |

| Ethyl (-CH₂) | 4.2 - 4.4 | Quartet (q) | 2H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 16 distinct signals are expected, corresponding to the two carbonyl carbons, the twelve aromatic carbons (six on each ring), and the two carbons of the ethyl group.

The carbonyl carbons of the ketone and the ester are expected to resonate at the most downfield positions (typically δ 165-197 ppm). The carbon atom directly bonded to the iodine (C-I) will appear at a significantly upfield position (around δ 95-100 ppm) due to the heavy atom effect. The remaining aromatic carbons will appear in the typical range of δ 120-140 ppm.

Expected ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-C H₃) | ~14 |

| Ethyl (-C H₂) | ~61 |

| Aromatic C-I | 95 - 100 |

| Aromatic C-H & C-C | 127 - 145 |

| Ester C=O | 165 - 168 |

To unambiguously assign all proton and carbon signals and confirm the precise substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show a clear correlation between the ethyl CH₂ and CH₃ protons. Within the aromatic regions, it would help establish the connectivity of adjacent protons on each ring, tracing the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

The ethyl -CH₂ protons to the ester carbonyl carbon.

The aromatic protons ortho to the ketone to the ketone carbonyl carbon (C=O).

The aromatic protons ortho to the ester group to the ester-bearing quaternary carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which helps in determining the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and direct identification of its functional groups.

FT-IR spectroscopy is excellent for identifying the key functional groups in this compound. The spectrum is expected to be dominated by strong absorptions from the two different carbonyl groups. The ketone and ester carbonyl stretches will likely appear as two distinct, strong bands. The presence of the ester is further confirmed by C-O stretching vibrations.

Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Weak |

| Ester C=O | Stretch | 1725 - 1715 | Strong |

| Ketone C=O | Stretch | 1670 - 1650 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric aromatic ring "breathing" modes. The carbonyl stretches are also Raman active, though often weaker than in the IR spectrum. The C-I bond, being a heavy atom bond, should give rise to a characteristic low-frequency vibration.

Expected Raman Shifts | Vibration | Expected Raman Shift (Δν, cm⁻¹) | Intensity | | :--- | :--- | :--- | | Carbonyl C=O | Stretch | 1720 - 1650 | Medium | | Aromatic Ring | Breathing Modes | 1600, 1000 | Strong | | Aromatic C-H | Bending | 1200 - 1000 | Medium | | C-I | Stretch | 200 - 300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For this compound, with the molecular formula C₁₆H₁₃IO₃, the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis, which is expected to yield a measured mass with very high precision, typically within a few parts per million (ppm). Such accuracy allows for the unambiguous confirmation of the elemental composition of the molecule.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃IO₃ |

| Theoretical Monoisotopic Mass | 379.9909 g/mol |

Note: Experimental HRMS data for this specific compound is not publicly available. The value presented is the theoretical calculation.

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying its components. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The intact molecule with one electron removed, showing a peak at m/z corresponding to the molecular weight.

Loss of the Ethoxy Radical (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters, leading to a stable acylium ion. pharmacy180.com

Loss of Carbon Monoxide (-CO): Subsequent fragmentation of the acylium ion can lead to the loss of a neutral CO molecule. pharmacy180.com

Iodine-Containing Fragments: Fragments containing the iodine atom would be readily identifiable due to the characteristic isotopic pattern of iodine.

Benzoyl and Iodobenzoyl Fragments: Cleavage of the bond between the carbonyl group and the phenyl rings would result in benzoyl and iodobenzoyl cations.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₆H₁₃IO₃]⁺ | 380 | Molecular Ion |

| [C₁₄H₈IO₂]⁺ | 335 | Loss of ethoxy radical |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [IC₆H₄CO]⁺ | 231 | Iodobenzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: This table represents a prediction based on the fragmentation of analogous compounds and has not been experimentally verified for this compound.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. For this compound, the presence of two aromatic rings and a carbonyl group creates a conjugated system, which influences its UV-Vis absorption spectrum.

The expected electronic transitions for this molecule include:

π → π* transitions: These occur in the conjugated system of the benzoyl and iodobenzoyl moieties and are typically observed as strong absorption bands.

n → π* transitions: This transition involves the non-bonding electrons of the carbonyl oxygen and is generally weaker in intensity compared to the π → π* transitions.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents. The iodine atom, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzophenone (B1666685). While specific experimental λmax values for this compound are not available, it is anticipated that its UV-Vis spectrum would show characteristic absorptions in the UV region, consistent with other benzophenone derivatives.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While benzophenone itself is generally considered non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, the introduction of substituents can alter its photophysical properties.

Studies on iodinated acetophenones have shown that the presence of iodine atoms can influence the fluorescence quantum yield. nih.gov The heavy iodine atom can enhance spin-orbit coupling, which may affect the rates of both intersystem crossing and fluorescence. Therefore, it is plausible that this compound may exhibit some fluorescence, although this would need to be confirmed experimentally.

Fluorescence spectroscopy can also be a sensitive tool for studying molecular aggregation. Changes in the fluorescence spectrum, such as the appearance of new emission bands or shifts in the existing bands, can indicate the formation of aggregates in solution. However, without experimental data, any discussion on the aggregation behavior of this specific compound remains speculative.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice.

While a crystal structure for this compound has not been reported, analysis of a structurally related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, provides insights into the potential solid-state conformation. nih.govresearchgate.net In the crystal structure of this analog, the molecule exhibits conformational flexibility, particularly concerning the orientation of the ethoxy group and the dihedral angle between the two phenyl rings. nih.govresearchgate.net

For this compound, a crystallographic study would reveal precise information on:

Bond lengths and angles: Providing experimental validation of the molecular geometry.

Torsional angles: Defining the conformation of the ethoxycarbonyl group and the twist angle between the two phenyl rings.

Intermolecular interactions: Identifying non-covalent interactions such as hydrogen bonds, halogen bonds (involving the iodine atom), and π-stacking, which govern the crystal packing.

The determination of the crystal structure would provide invaluable information for understanding the solid-state properties of this compound and for correlating its structure with its observed physicochemical properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

A detailed analysis in this section would require the crystallographic information file (CIF) or equivalent data from a single-crystal X-ray diffraction experiment. This data would allow for the presentation of key structural parameters in a table, such as:

| Crystallographic Parameter | Value |

| Chemical Formula | C16H13IO3 |

| Formula Weight | 380.18 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (ρ) | Data not available |

| R-factor | Data not available |

This information is fundamental for the unambiguous determination of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles, confirming its absolute configuration.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Without a solved crystal structure, a discussion of the supramolecular assembly of this compound is purely speculative. A detailed analysis would involve identifying and characterizing the non-covalent interactions that stabilize the crystal lattice. This could include:

Halogen Bonding: The presence of an iodine atom suggests the possibility of halogen bonds (C-I···O or C-I···π interactions), which are significant directional interactions in crystal engineering.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl groups and phenyl or ethyl hydrogens are likely to be present.

These interactions would be quantified by their distances and angles and visualized through crystal packing diagrams.

Polymorphism and Solvent Inclusion Phenomena in Crystallization

The existence of polymorphs (different crystal forms of the same compound) or solvates (crystals containing trapped solvent molecules) for this compound has not been reported in the available literature. Investigating polymorphism is crucial as different forms can exhibit distinct physical properties. Such a study would involve crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, evaporation rate) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Methodological Advancements in Crystal Growth (e.g., slow evaporation, seeding techniques)

Information regarding the specific methods used to grow single crystals of this compound suitable for X-ray diffraction is not available. Typically, methods for growing high-quality crystals from solution include:

Slow Evaporation: The most common method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

Solvent Diffusion: Layering a solution of the compound with a miscible "anti-solvent" in which the compound is insoluble, causing gradual precipitation at the interface.

Cooling: Slowly decreasing the temperature of a saturated solution to reduce the solubility of the compound and induce crystallization.

Seeding: Introducing a tiny, pre-existing crystal into a saturated solution to act as a nucleation point for further crystal growth.

The choice of solvent and method would be critical and determined empirically to obtain crystals of sufficient size and quality for analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for understanding the intrinsic properties of 2-Ethoxycarbonyl-4'-iodobenzophenone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the most stable three-dimensional arrangement of its atoms. materialsciencejournal.org This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties. Furthermore, DFT calculations elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are critical for predicting reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Calculated Value (Illustrative) |

|---|---|

| C=O Bond Length (Benzophenone) | 1.23 Å |

| C-I Bond Length | 2.10 Å |

| C-O Bond Length (Ester) | 1.35 Å |

| Dihedral Angle (Phenyl Rings) | 55° |

Calculation of Molecular Electrostatic Potential (MEP) Maps for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface. bhu.ac.in

For this compound, the MEP map would reveal regions of negative potential (electron-rich areas, typically colored red or yellow) and positive potential (electron-deficient areas, typically colored blue). The oxygen atoms of the carbonyl and ethoxycarbonyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the iodine atom may exhibit positive potential, indicating sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the iodinated phenyl ring, while the LUMO may be centered on the benzoyl moiety. From the HOMO and LUMO energies, various reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. schrodinger.comnih.gov These calculations are typically performed on the optimized geometry of the molecule.

The predicted NMR parameters can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can provide insights into conformational dynamics or solvent effects that are not fully captured by the computational model.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

|---|---|

| Carbonyl (C=O) | 195.0 |

| Iodo-substituted Carbon | 95.0 |

| Ester Carbonyl (C=O) | 165.0 |

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. cardiff.ac.ukresearchgate.net DFT calculations can be used to simulate the IR and Raman spectra of this compound by calculating the vibrational frequencies and their corresponding intensities. researchgate.netrsc.org

The simulated spectra can be used to assign the vibrational modes observed in the experimental spectra. mdpi.com For instance, the characteristic stretching frequency of the carbonyl group in the benzophenone (B1666685) core and the ester functionality can be predicted. This aids in the detailed interpretation of the experimental data and provides a deeper understanding of the molecule's vibrational properties.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

|---|---|

| C=O Stretch (Benzophenone) | 1660 |

| C=O Stretch (Ester) | 1720 |

| C-I Stretch | 530 |

Reaction Mechanism Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. In the context of this compound, theoretical studies, primarily leveraging density functional theory (DFT), provide critical insights into its reactivity. While specific computational explorations of this exact molecule's reaction pathways are not extensively documented in publicly available literature, general principles derived from studies on substituted benzophenones can be applied to understand its likely chemical behavior. These studies help in mapping the potential energy surface of a reaction, identifying transition states, and determining the most probable reaction pathways.

Computational Exploration of Reaction Pathways and Transition States

The computational exploration of reaction pathways for benzophenone derivatives typically involves mapping the potential energy surface for a given transformation. This process identifies the most energetically favorable route from reactants to products, proceeding through one or more transition states. For a molecule like this compound, computational models can predict the geometries of reactants, intermediates, transition states, and products.

Recent advancements in computational chemistry allow for the modeling of increasingly complex reaction mechanisms rsc.org. For instance, in reactions involving bond formation or cleavage, computational methods can pinpoint the transition state structure, which represents the highest energy point along the reaction coordinate. The nature of the substituents on the benzophenone core, in this case, the ethoxycarbonyl and iodo groups, significantly influences the stability of intermediates and the energy of transition states.

Energetic Analysis of Chemical Transformations

A crucial aspect of reaction mechanism modeling is the energetic analysis of the chemical transformations involved. This analysis provides quantitative data on the feasibility and kinetics of a reaction. Key parameters obtained from these calculations include activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change of the reaction).

High-level quantum chemical methods are employed to estimate the standard molar enthalpies of formation for substituted benzophenones in the gas phase nih.gov. These methods allow for a comparison between theoretical and experimental results, providing a means of mutual validation nih.gov. For this compound, an energetic analysis would involve calculating the energies of all species along a proposed reaction pathway.

The following table illustrates the type of energetic data that can be obtained from computational studies for a hypothetical reaction involving a substituted benzophenone.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

This is a hypothetical data table for illustrative purposes.

Comparative Studies with Analogous Benzophenones

To understand the unique properties of this compound, it is instructive to compare its computational and theoretical chemistry with that of analogous benzophenones. Such comparative studies shed light on how different substituents, and their positions on the phenyl rings, modulate the electronic structure, reactivity, and physical properties of the molecule.

Influence of Substituent Position on Electronic Structure and Reactivity

The position of substituents on the benzophenone framework has a profound impact on the molecule's electronic properties and, consequently, its reactivity. Density Functional Theory (DFT) studies on a series of substituted benzophenones have shown that the electronic effects of substituents can be understood through their influence on the molecule's frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

A linear relationship has been established between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies researchgate.net. This relationship allows for the prediction of the reduction potential of other substituted benzophenones researchgate.net. In this compound, the ethoxycarbonyl group at the 2-position and the iodo group at the 4'-position will have distinct effects on the electronic distribution. The ethoxycarbonyl group is an electron-withdrawing group, which would be expected to lower the energy of the LUMO, making the molecule more susceptible to reduction. The iodo group, while also electron-withdrawing via an inductive effect, can also participate in halogen bonding and other non-covalent interactions.

The table below summarizes the expected influence of these substituents on the electronic properties based on general principles observed in substituted benzophenones.

| Substituent | Position | Expected Electronic Effect |

| Ethoxycarbonyl | 2 | Electron-withdrawing (mesomeric and inductive) |

| Iodo | 4' | Electron-withdrawing (inductive), weak donor (mesomeric) |

Steric and Electronic Effects of the Ethoxycarbonyl and Iodo Substituents

Beyond purely electronic effects, the steric bulk of substituents also plays a critical role in determining the conformation and reactivity of benzophenones. The dihedral angle between the two phenyl rings, often referred to as the ring twist, is a key structural parameter that is influenced by both steric and electronic factors nih.gov.

The ethoxycarbonyl group at the 2-position (ortho to the carbonyl) is expected to exert a significant steric effect. This steric hindrance will likely force a larger twist angle between the two phenyl rings compared to unsubstituted benzophenone. This increased twist angle can, in turn, affect the extent of π-conjugation between the rings and the carbonyl group, thereby influencing the molecule's electronic and photophysical properties. Studies on other ortho-substituted benzophenones have shown that bulky groups can lead to large ring twists nih.gov.

The iodo substituent at the 4'-position (para to the carbonyl) is sterically less demanding than the ortho-ethoxycarbonyl group. Its primary influence will be electronic, as discussed previously. However, the presence of the iodine atom introduces the possibility of specific interactions, such as halogen bonding, which could influence crystal packing and intermolecular interactions.

Applications in Organic and Medicinal Chemistry Research As Precursors and Building Blocks

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

2-Ethoxycarbonyl-4'-iodobenzophenone serves as a foundational component for constructing more intricate molecular structures. The presence of the iodine atom on one of the phenyl rings is particularly significant, as it provides a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed Research Findings: The aryl iodide moiety is a well-established functional group for participating in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for their efficiency and reliability in creating complex bonds.

Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by a wide range of organic groups using a palladium catalyst and an organoboron reagent (e.g., a boronic acid or ester). This allows for the attachment of new alkyl, alkenyl, or aryl substituents at the 4'-position.

Heck and Sonogashira Couplings: The aryl iodide can also undergo palladium-catalyzed couplings with alkenes (Heck reaction) or terminal alkynes (Sonogashira reaction), providing pathways to vinylated or alkynylated benzophenone (B1666685) derivatives, respectively.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine groups at the iodinated position.

Simultaneously, the ethoxycarbonyl group and the ketone can be targeted by other transformations. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The benzophenone ketone is also amenable to reduction, olefination, or reductive amination. This dual reactivity makes the compound a highly adaptable building block.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Alkyl |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃) | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl-Nitrogen |

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov this compound is an ideal scaffold for such libraries due to its multiple points for diversification.

Detailed Research Findings: The "mix-and-split" solid-phase synthesis is a common technique in creating combinatorial libraries. stanford.edu A building block like this compound can be anchored to a solid support, and its reactive sites can be used to add a variety of different chemical fragments.

Diversification at the 4'-Position: A library of diverse boronic acids can be coupled to the aryl iodide position, introducing a wide range of substituents.

Diversification at the 2-Position: The ethoxycarbonyl group can be converted to a carboxylic acid and then coupled with a library of different amines to create a diverse set of amides.

By combining these steps, a vast number of unique compounds can be generated from a single starting scaffold. These libraries are then screened against biological targets to identify "hit" compounds with potential therapeutic activity. nih.gov The systematic nature of this approach allows for the efficient exploration of chemical space and the identification of structure-activity relationships. nih.gov

Precursor for Iodinated Bioactive Molecules in Research Synthesis

The iodine atom is not only a synthetic handle but can also be an integral part of the final bioactive molecule. Iodinated organic molecules often exhibit unique pharmacological properties, and this compound serves as a direct precursor to such compounds.

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uknih.gov Many kinase inhibitors feature heterocyclic scaffolds, which can be constructed using precursors like this compound.

Detailed Research Findings: The benzophenone framework can act as a core structure for certain classes of inhibitors. More commonly, the aryl iodide function is used to append other molecular fragments known to interact with the ATP-binding site of kinases. google.com For instance, a Suzuki coupling reaction could be used to attach a pyrazole, pyridine, or quinoline (B57606) moiety—all common components of known kinase inhibitors—to the 4'-position of the benzophenone core. nih.govnih.gov The resulting complex molecule can then be further modified at the ethoxycarbonyl position to optimize its binding affinity, selectivity, and pharmacokinetic properties.

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. nih.gov Molecules containing an iodine atom are excellent precursors for the synthesis of radioiodinated imaging agents.

Detailed Research Findings: The synthesis of an iodinated PET or SPECT (Single Photon Emission Computed Tomography) agent often involves the replacement of a non-radioactive atom with a radioactive isotope of iodine. Iodine-125 (¹²⁵I), while primarily used for in vitro assays and preclinical SPECT imaging due to its long half-life (59.4 days) and lower energy emissions, is a crucial tool in biomedical research. nih.gov

The most common methods for introducing radioactive iodine into aromatic rings are:

Iododestannylation: An organotin precursor (which can be synthesized from the corresponding aryl iodide) reacts with a source of radioactive iodine.

Isotopic Exchange: A non-radioactive aryl iodide, such as this compound, can be heated with a source of radioactive iodide (e.g., Na¹²⁵I), leading to the exchange of the non-radioactive ¹²⁷I with the radioactive ¹²⁵I. nih.gov

Therefore, this compound is a direct and suitable precursor for the synthesis of a ¹²⁵I-labeled radiotracer for research purposes, enabling studies on drug distribution and target engagement. nih.govnih.gov

| Isotope | Half-Life | Primary Emission | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (low energy) | Radioimmunoassays, Preclinical Imaging |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma | Therapy, SPECT Imaging |

Methodologies for Prodrug Synthesis via Ethoxycarbonyl Group Transformations

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active parent drug. nih.gov This strategy is often used to improve properties such as solubility, stability, or oral bioavailability. The ethoxycarbonyl group of this compound is an excellent site for modification to create prodrugs. mdpi.com

Detailed Research Findings: The ester functionality can be manipulated in several ways to generate a prodrug. A common approach involves a two-step process:

Hydrolysis: The ethoxycarbonyl group (-COOEt) is first hydrolyzed to the corresponding carboxylic acid (-COOH).

Esterification with a Promoietry: The resulting carboxylic acid is then re-esterified with a specific alcohol-containing molecule (a "promoiety") that is designed to be cleaved by enzymes (e.g., esterases) in the body, releasing the active carboxylic acid form of the drug.

Examples of promoieties that could be attached include acyloxymethyl or N-ethoxycarbonylmorpholine groups, which can enhance stability in the gastrointestinal tract while allowing for cleavage in the plasma. mdpi.comnih.govchemrxiv.org This transformation of the ethoxycarbonyl group provides a versatile method for fine-tuning the pharmacokinetic profile of a potential drug candidate derived from the parent scaffold. acs.org

Advanced Research Methodologies and Techniques

High-Throughput Synthesis and Screening Methodologies for Derivatives

High-throughput synthesis and screening (HTS) are pivotal in accelerating the discovery of novel derivatives of 2-Ethoxycarbonyl-4'-iodobenzophenone with enhanced properties. ewadirect.comyoutube.com HTS combines automated synthesis, robotics, and rapid biological or chemical assays to test vast libraries of compounds efficiently. youtube.comeurofinsdiscovery.com

High-Throughput Synthesis: The synthesis of a diverse library of derivatives often employs combinatorial chemistry techniques. nih.gov For a parent molecule like this compound, combinatorial strategies could involve:

Variation of the Ester Group: Replacing the ethoxycarbonyl group with a variety of other esters or amides to modulate solubility and electronic properties.

Modification of the Iodinated Ring: Utilizing cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo-position to introduce a wide range of substituents.

Substitution on the Other Phenyl Ring: Performing electrophilic aromatic substitution reactions to add functional groups, although this may be less specific.

These reactions are often performed in parallel in microtiter plates, allowing for the rapid generation of hundreds or thousands of unique analogs from the core benzophenone (B1666685) structure.

High-Throughput Screening: Once a compound library is synthesized, HTS is used to identify "hits"—compounds that exhibit a desired activity. nih.gov The screening process is tailored to the intended application. For instance, if the goal is to develop new photostabilizers or photoinitiators, the screening assay would focus on measuring properties like UV absorption capacity. researchgate.net A study on benzophenone ultraviolet absorbers utilized a 3D-QSAR model to screen for novel derivatives with stronger UV absorption capacity and lower skin permeability. researchgate.net For potential pharmaceutical applications, screening would involve assays to measure binding affinity to a specific biological target or inhibition of an enzyme. eurofinsdiscovery.com The process leverages automation and data analysis to quickly sift through the library and identify promising lead compounds for further development. ewadirect.com

Chromatographic Techniques for Separation and Purification (e.g., HPLC, Column Chromatography)

The purification and analysis of this compound and its derivatives rely heavily on chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and column chromatography. These techniques are essential for isolating the target compound from reaction mixtures and ensuring high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the analysis and purification of benzophenone derivatives. sielc.com Reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the two phases. For benzophenones, typical mobile phases consist of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com